Acid dye carbinol base

Description

Conceptual Framework of Acid-Base Equilibria in Dye Chromophores

The color of many organic dyes, particularly those of the triarylmethane family, is intrinsically linked to their molecular structure and the electronic properties of their chromophores. A chromophore is the part of a molecule responsible for its color. In triarylmethane dyes, the chromophore is a delocalized system of pi electrons extending over the three aryl rings and the central carbon atom. This extensive conjugation allows the molecule to absorb light in the visible region of the electromagnetic spectrum, resulting in the perception of color.

The color of these dyes is highly dependent on the pH of their environment. reddit.com This phenomenon is a direct consequence of acid-base equilibria. In acidic or neutral solutions, triarylmethane dyes typically exist as colored cations, where the central carbon atom is part of a resonance-stabilized carbocation. researchgate.net This positive charge is delocalized across the entire chromophoric system, contributing to its stability and intense color.

However, in alkaline (basic) solutions, a nucleophilic hydroxyl ion (OH-) from the base can attack the electrophilic central carbon atom of the dye cation. wikipedia.org This reaction results in the formation of a colorless carbinol base, also known as a pseudobase. researchgate.net The formation of the carbinol base disrupts the extended conjugation of the pi-electron system, causing the molecule to no longer absorb visible light, hence becoming colorless. This reversible transformation between the colored cationic form and the colorless carbinol base is a classic example of acid-base equilibrium in a dye system. The pH at which this color change occurs is dependent on the specific dye's pKa value, which is the acid dissociation constant. fao.orgreddit.com

This equilibrium can be represented by the following general equation:

R+ (colored cation) + OH- ⇌ ROH (colorless carbinol base)

The position of this equilibrium is dictated by the pH of the solution. At low pH (acidic conditions), the equilibrium shifts to the left, favoring the colored cationic form. At high pH (alkaline conditions), the equilibrium shifts to the right, favoring the formation of the colorless carbinol base. researchgate.net This pH-dependent color change is the principle behind the use of many triarylmethane dyes as pH indicators. wikipedia.org

Structural Characteristics of Carbinol Bases within Triarylmethane Dye Families

Triarylmethane dyes are a diverse family of synthetic organic compounds characterized by a central carbon atom bonded to three aromatic rings. wikipedia.org The specific properties and color of each dye are determined by the nature and position of substituents on these aryl rings. The formation of a carbinol base involves the addition of a hydroxyl group to the central carbon atom, leading to a tetrahedral geometry and a disruption of the planar, conjugated system responsible for the dye's color. wikipedia.org

The general structure of a triarylmethane dye carbinol base is a triarylmethanol derivative. The stability and ease of formation of this carbinol base are influenced by the electronic effects of the substituents on the aryl rings. Electron-donating groups, such as amino (-NH2) or dimethylamino (-N(CH3)2) groups, at the para positions of the aryl rings increase the electron density on the central carbon atom. researchgate.net This increased electron density stabilizes the positive charge of the cationic form, making it more resistant to nucleophilic attack by hydroxide (B78521) ions. Consequently, dyes with strong electron-donating groups will form carbinol bases at higher pH values.

Conversely, the presence of electron-withdrawing groups would destabilize the carbocation, making it more susceptible to nucleophilic attack and facilitating carbinol base formation at lower pH values. The interplay of these electronic effects determines the specific pKa for the carbinol formation of each dye. researchgate.net

Below is an interactive table detailing the structural characteristics of carbinol bases in some common triarylmethane dye families:

Research Trajectories and Contemporary Significance of Carbinol Base Studies

The study of carbinol bases of triarylmethane dyes has a long history, intertwined with the development of synthetic dyes themselves. Early research focused on understanding the fundamental relationship between chemical structure, pH, and color. nist.gov These studies laid the groundwork for the use of these dyes as pH indicators and in various analytical applications.

Contemporary research continues to explore the kinetics and equilibria of carbinol base formation in various media. researchgate.net Spectrophotometric methods are commonly employed to study the rate and equilibrium constants of the conversion between the cationic dye and its carbinol form. researchgate.net These studies provide valuable insights into the stability of the dye cations and the factors influencing their reactivity. For instance, research has shown that the rate of carbinol formation is often subject to general base catalysis. researchgate.net

Furthermore, the formation of carbinol bases has implications beyond simple color change. The colorless carbinol form often exhibits different solubility and lipophilicity compared to the colored cationic dye. researchgate.net This property is particularly relevant in biological and environmental contexts, as it can affect the uptake, distribution, and persistence of these dyes.

Recent research has also investigated the photophysical properties of triarylmethane dyes and their carbinol forms. While the colored cationic forms are often fluorescent, the carbinol bases are typically non-fluorescent. medchemexpress.com This "on-off" switching of fluorescence upon pH change has potential applications in the development of fluorescent probes and sensors. Additionally, the photochemical reactions of triarylmethane dyes, including photo-oxidation and degradation, can be influenced by the equilibrium with the carbinol base. acs.org

The following table summarizes some key research findings related to the study of acid dye carbinol bases:

Structure

3D Structure of Parent

Properties

CAS No. |

6362-29-4 |

|---|---|

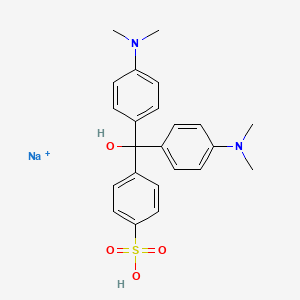

Molecular Formula |

C23H26N2NaO4S+ |

Molecular Weight |

449.5 g/mol |

IUPAC Name |

sodium;4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]benzenesulfonic acid |

InChI |

InChI=1S/C23H26N2O4S.Na/c1-24(2)20-11-5-17(6-12-20)23(26,18-7-13-21(14-8-18)25(3)4)19-9-15-22(16-10-19)30(27,28)29;/h5-16,26H,1-4H3,(H,27,28,29);/q;+1 |

InChI Key |

OQHQVLMYTNIEPY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)S(=O)(=O)O)O.[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations Leading to Acid Dye Carbinol Bases

Precursor Synthesis and Carbinol Base Formation

The primary route to a carbinol base involves the creation of a colorless leuco base, which is subsequently oxidized. This two-step process is fundamental in the production of triarylmethane and related dyes.

A leuco base is the reduced, colorless form of a dye. The generation of this precursor is a critical initial step. In the context of acid dyes, particularly vat dyes which are applied in their soluble leuco form, reduction is a common procedure. Vat dyes like indigo (B80030) are reduced to their water-soluble, colorless leuco form before application. wikipedia.orgreddit.com This reduction is typically achieved using chemical reducing agents that can donate electrons or hydrogen to the dye's chromophore, disrupting the conjugated system responsible for its color.

Common methodologies for generating leuco bases include the use of sodium hydrosulfite (also known as sodium dithionite), which is effective for reducing indigo and anthraquinone-based dyes. google.comwur.nl The process often requires an alkaline medium to facilitate the reaction. reddit.com Other reducing systems, such as those involving amine boranes or electrochemical methods, have also been developed to produce the acid leuco form of dyes. google.com

| Method | Reducing Agent | Substrate Type | Key Conditions |

| Vatting | Sodium Dithionite (Na₂S₂O₄) | Indigo, Anthraquinone Dyes | Alkaline medium (e.g., NaOH) reddit.com |

| Catalytic Reduction | Hydrogen (H₂) | Various Dyes | Presence of a metal catalyst |

| Amine Borane Reduction | Amine Boranes | Vat Dyes | Aqueous solution with a dispersing agent google.com |

| Electrochemical Reduction | Electric Current | Various Dyes | Electrolytic cell |

This table provides an interactive overview of common methods for generating leuco bases.

Once the leuco base is formed, it is converted to the carbinol base through a controlled oxidation process. This step re-establishes part of the dye's electronic structure but terminates at the carbinol stage, which is often a stable, isolable intermediate.

Historically, strong oxidizing agents have been employed. For instance, in the synthesis of triarylmethane dyes like Acid Blue 7, the corresponding leuco compound is oxidized. Traditional oxidants include manganese dioxide (MnO₂), lead peroxide (PbO₂), and dichromates in an acidic medium. mdpi.com An electrochemical process has also been documented where a leuco-base dissolved in sulfuric acid is passed through an electrolytic cell to oxidize it into the corresponding carbinol base. google.com This process can be fine-tuned by controlling the voltage and current. google.com

More recent research has focused on developing environmentally benign oxidation methods. A notable example is the use of hydrogen peroxide (H₂O₂) as the oxidant in the presence of a catalyst, such as a mixture of copper oxide (CuO) and silicotungstic acid. mdpi.com This catalytic system allows for the efficient synthesis of Acid Blue 7 from its leuco acid in water, avoiding the use of harmful heavy metals. mdpi.com

| Oxidant/Method | Substrate (Leuco Base) | Reaction Conditions | Outcome |

| Electrochemical Oxidation | General Leuco Base | Sulfuric acid solution, 55°C, carbon electrode google.com | Carbinol Base google.com |

| Chemical Oxidation (Traditional) | Leuco Acid (Triarylmethane) | Lead Peroxide (PbO₂) or Manganese Dioxide (MnO₂) in water mdpi.com | Carbinol Base (e.g., for Malachite Green, Acid Blue 7) mdpi.comresearchgate.net |

| Catalytic Oxidation (Green) | Leuco Acid (for Acid Blue 7) | Hydrogen Peroxide (H₂O₂) with CuO/Silicotungstic acid catalyst in water, 95°C mdpi.com | Acid Blue 7 (via its carbinol form) mdpi.com |

This table interactively details various methods for the oxidative conversion of leuco bases to their carbinol forms.

Nucleophilic Addition Reactions Yielding Carbinol Adducts

The term "carbinol base" itself implies the product of a nucleophilic attack on an electrophilic carbon. The formation of the carbinol can be viewed as the addition of a nucleophile, such as a hydroxide (B78521) ion (OH⁻) or water (H₂O), to the central carbon atom of the dye's cationic resonance structure (a carbocation). In the case of triarylmethane dyes, the colored form is a resonance-stabilized carbocation. The equilibrium between this colored cation and the colorless carbinol base is pH-dependent.

The general mechanism of nucleophilic addition involves the attack of an electron-rich nucleophile on the electron-poor carbonyl carbon or, in this context, the central methine carbon of the dye cation. libretexts.org This attack breaks a pi bond and changes the hybridization of the carbon from sp² to sp³, resulting in a tetrahedral structure. masterorganicchemistry.combyjus.com In an acidic medium, the equilibrium favors the colored cationic form, while in a neutral or basic medium, the equilibrium shifts toward the formation of the colorless carbinol adduct. wikipedia.org

| Electrophile | Nucleophile | Product (Carbinol Adduct) | Reaction Condition |

| Triarylmethane Cation | Hydroxide Ion (OH⁻) | Triarylmethane Carbinol Base | Neutral to Basic pH |

| Protonated Carbonyl Group | Water (H₂O) | Geminal Diol (Hydrate) | Acidic Conditions libretexts.org |

| Aldehyde/Ketone | Cyanide Ion (CN⁻) | Cyanohydrin | Base-catalyzed libretexts.org |

This interactive table illustrates examples of nucleophilic addition reactions that lead to carbinol or related adducts.

Derivatization and Structural Modification Strategies for Carbinol Bases

The versatility of acid dyes stems from the ability to modify the core structure of the dye precursor, including the carbinol base or the molecules used to synthesize it. These modifications are aimed at tuning the final dye's color, solubility, and fastness properties.

Strategies for derivatization include:

Introduction of Sulfonic Acid Groups (-SO₃H): This is a defining feature of acid dyes, imparting water solubility and providing the anionic sites necessary for ionic bonding with protein and polyamide fibers. wikipedia.orgtextileapex.com These groups are typically introduced onto the aromatic rings of the precursors before condensation.

Varying Substituents on Aromatic Rings: Altering the alkyl or aryl groups (e.g., N-ethyl-N-phenylbenzylamine) used in the initial condensation reaction changes the steric and electronic properties of the molecule, which in turn influences the final color and lightfastness. mdpi.com

Azo Coupling: While distinct from triarylmethane chemistry, carbinol-like intermediates can be part of more complex structures. Diazotization of an aromatic amine precursor and subsequent coupling with another component is a fundamental strategy for creating a vast range of azo acid dyes. researchgate.netresearchgate.net

Metallization: Some acid dyes are complexed with metal ions, such as chromium or cobalt, to form metal-complex dyes. wikipedia.org This is typically done with specific azo dye structures that can act as ligands, significantly improving light and wet fastness properties. samipubco.com

| Modification Strategy | Reagents/Process | Purpose/Effect on Properties |

| Sulfonation | Sulfuric Acid (H₂SO₄) or Oleum | Increases water solubility; provides anionic site for fiber binding textileapex.com |

| Azo Coupling | Diazonium Salt + Coupling Component | Creates a wide range of colors (yellow, red, blue); forms the chromophore researchgate.net |

| Metallization | Chromium or Cobalt Salts | Improves lightfastness and wet fastness; often produces duller shades wikipedia.orgsamipubco.com |

| Alkyl/Aryl Group Variation | Use of different substituted amine or aldehyde precursors | Tunes color, steric properties, and fastness |

This interactive table summarizes key derivatization and structural modification strategies for acid dyes.

Advanced Mechanistic and Kinetic Investigations of Carbinol Base Interconversions

Quantitative Analysis of Carbocation-Carbinol Equilibrium Dynamics

The equilibrium between the triarylmethyl carbocation (R⁺) and its corresponding carbinol (ROH) is a pivotal aspect of acid dye chemistry. This dynamic equilibrium is highly sensitive to the chemical environment. The stability of the carbocation is quantified by the equilibrium constant pKₐ₊, which is defined by the reaction:

R⁺ + 2H₂O ⇌ ROH + H₃O⁺

pH-Dependent Solvolysis and Hydration Kinetics

The conversion of the carbocation to the carbinol base is fundamentally dependent on the pH of the solution. researchgate.net In acidic to neutral media, the colored carbocation is the predominant species. As the pH increases, the equilibrium shifts towards the formation of the colorless carbinol base. For instance, the conversion equilibrium for Victoria Pure Blue BO depends on the pH in the range of 9.6–11. researchgate.net

The formation of the carbinol is a result of the hydration of the central carbon atom of the dye. The kinetics of this hydration and the reverse solvolysis are subject to pH control. The equilibrium constant for this reaction, pKₐ₊, provides a quantitative measure of the dye's stability to hydrolysis. A higher pKₐ₊ value indicates greater stability of the carbocation form. Spectrophotometric studies have been instrumental in determining these values for a range of triarylmethane dyes in aqueous solutions. niscpr.res.in For the dye Green S, spectrophotometric titration has yielded specific pKₐ values for its various ionization states, such as 11.72 for the equilibrium involving the formation of the carbinol from the D²⁻ species. rsc.org

The table below presents the pKₐ₊ values for several triarylmethane dyes, illustrating the wide range of stabilities.

Interactive Table: pKₐ₊ Values for Selected Triarylmethane Dyes in Aqueous Solution

| Dye Name | pKₐ₊ Value |

|---|---|

| Pararosaniline | 5.37 |

| Malachite Green | 6.90 |

| Methyl Violet | 8.92 |

| Crystal Violet | 9.39 |

| Victoria Pure Blue BO | 8.57 researchgate.net |

| Brilliant Green | 7.90 |

| Ethyl Violet | 8.70 |

| Methyl Green | 11.9 |

Note: Data sourced from comprehensive studies on arylmethane dye equilibria, primarily from reference niscpr.res.in. The value for Victoria Pure Blue BO is from reference researchgate.net.

Influence of Solvent Systems on Equilibrium Constants

The nature of the solvent system significantly impacts the position of the carbocation-carbinol equilibrium. While extensive studies have been conducted in aqueous solutions, research in non-aqueous and mixed-solvent systems reveals shifts in equilibrium constants. In apolar aprotic solvents like toluene, the carbinol forms of triarylmethane dyes act as reference bases for studying proton transfer from acids. niscpr.res.in

Reaction Mechanisms of Carbinol Formation and Conversion

The transformation of the dye carbocation into its carbinol form proceeds through a nucleophilic attack on the electrophilic central carbon atom.

Elucidation of Rate-Determining Steps in Nucleophilic Attack

For triarylmethane dyes, the formation of the carbinol is a multi-step process. The rate-determining step is the nucleophilic attack of a water molecule on the central carbocation of the dye. niscpr.res.in The significant steric crowding by the aryl groups around this central carbon slows this reaction down sufficiently to be monitored by conventional spectrophotometric techniques. niscpr.res.in This slow step is characteristic of the SN1 (Substitution Nucleophilic Unimolecular) mechanism, where the formation of the carbocation is the key event, followed by a slower, rate-limiting nucleophilic attack.

Catalytic Effects: General Acid and General Base Catalysis

The hydration of the carbocation is subject to catalysis. Detailed kinetic studies have established that carbinol formation is general-base catalyzed. niscpr.res.in This catalysis occurs via two primary kinetic pathways in aqueous solution:

One pathway is mediated by a water molecule acting as a general base.

The other pathway involves catalysis by a hydroxide (B78521) ion (OH⁻), which becomes more significant at higher pH. niscpr.res.in

In some cases, the structure of the dye itself can lead to intramolecular catalysis. For the dye Green S, which contains an ortho-O⁻ substituent, an exceptionally high reactivity towards water has been observed. rsc.org This is attributed to intramolecular general base catalysis by the neighboring ortho-O⁻ group, which facilitates the nucleophilic attack of water on the carbocation center. rsc.org The forward rate constant for the reaction of the D²⁻ species with water to form the carbinol was determined to be 1.3 × 10⁻⁴ s⁻¹. rsc.org

Table: Selected Rate Constants for Green S Reactions

| Reactants | Rate Constant (k) | Units |

|---|---|---|

| D²⁻ + H₂O | 1.3 × 10⁻⁴ | s⁻¹ |

| D²⁻ + H₂O₂ | 0.48 | dm³ mol⁻¹ s⁻¹ |

| D²⁻ + HOO⁻ | 0.31 | dm³ mol⁻¹ s⁻¹ |

| H₃O₂⁺ + HD⁻ | 5.1 × 10² | dm³ mol⁻¹ s⁻¹ |

Data sourced from a kinetic study on the bleaching of Green S rsc.org.

Role of Substituent Electronic and Steric Effects on Reaction Rates

The rate of carbinol formation and the stability of the parent carbocation are profoundly influenced by the electronic and steric nature of substituents on the aryl rings.

Electronic Effects: Electron-donating groups (EDGs), such as amino (-NH₂) and alkylamino (-NR₂) groups, at the para position of the aryl rings delocalize the positive charge of the central carbocation through resonance. This stabilization of the carbocation makes it less electrophilic and thus slows down the rate of nucleophilic attack by water. researchgate.net The stability of the cationic dye towards nucleophilic attack is directly related to the degree of resonance interaction between the carbocation center and the lone pair of electrons on the nitrogen atom of these substituents. researchgate.net

A study of various di- and tri-arylmethane dyes established a stability order based on these combined effects niscpr.res.in: Auramine O > Crystal Violet ≈ Methyl Violet > Victoria Blue R > Victoria Pure Blue BO ≈ Ethyl Violet > Pararosaniline > Brilliant Green > Malachite Green > Michler's Hydrol carbocation > Methyl Green.

This order reflects that stability is governed by a complex interplay of the carbocation/carbinol conformation and the specific stereoelectronic effects of the substituents. niscpr.res.in

Photochemical Pathways of Carbinol Bases

The interaction of light with acid dye carbinol bases initiates a cascade of photophysical and photochemical events. The carbinol form, often referred to as the leuco form, is generally more sensitive to ultraviolet irradiation than its colored carbocation counterpart. nih.gov This heightened photosensitivity is central to its utility in various light-activated applications. The absorption of a photon elevates the molecule to an excited singlet state (S1), from which the primary photochemical reactions originate.

A defining characteristic of acid dye carbinol bases is their ability to undergo photo-induced dehydration to form the intensely colored dye cation. This process is fundamentally a photochromic or halochromic transformation, where light or a change in pH triggers a reversible structural change. wikipedia.org The carbinol base, which is a tertiary alcohol, undergoes heterolytic cleavage of the carbon-hydroxyl (C-OH) bond upon photoexcitation.

R₃C-OH + H⁺ ⇌ R₃C⁺ + H₂O

The equilibrium of this reaction is highly dependent on the pH of the medium. In acidic environments, the equilibrium favors the colored carbocation form. Light can be used to drive this reaction, effectively acting as a trigger for proton release or, more accurately, for the generation of the colored cation via hydroxyl elimination. For instance, crystal violet lactone, a related leuco dye, is colorless in its closed-ring lactone form but becomes intensely violet in an acidic environment when protonation facilitates the opening of the lactone ring to form the extended conjugated system of the dye cation. wikipedia.orgresearchgate.net This process can be reversible, with the color disappearing upon removal of the light source or an increase in pH. researchgate.net

Research on Malachite Green carbinol demonstrates its higher photosensitivity compared to the colored dye form. The quantum yields for its photodegradation are significantly higher, indicating a more efficient photochemical transformation process. nih.gov

Table 1: Quantum Yields (Φ) for Photodegradation of Malachite Green (MG) Species

| Species | Wavelength Range (nm) | Quantum Yield (Φ) |

| MG Carbinol | 280-312 | 4.3 x 10⁻³ |

| MG Carbinol | 313-410 | 5.8 x 10⁻³ |

| MG Dye | 280-312 | 4.8 x 10⁻⁵ |

| MG Dye | 313-365 | 1.1 x 10⁻⁵ |

| Data sourced from Fischer et al. (2010). nih.gov |

Beyond ionic pathways, the photolysis of acid dye carbinol bases and their colored dye counterparts can generate radical species. These radicals can subsequently initiate polymerization reactions. While not typically used as primary photoinitiators in commercial applications, their ability to form radicals upon irradiation is a documented photochemical pathway. nih.govmdpi.com

The process begins with the absorption of light, leading to an excited state. From this state, homolytic cleavage of bonds can occur, or the excited dye can participate in an electron transfer reaction with a co-initiator or solvent molecule. Studies on gentian violet (a common name for crystal violet) have shown that it can undergo a one-electron reduction to produce a carbon-centered free radical. researchgate.net Similarly, photo-excitation of Malachite Green has been shown to sensitize the production of reactive oxygen species (ROS), including the superoxide (B77818) radical anion (O₂⁻•), through complex photophysical pathways. nih.gov

These generated radicals—whether carbon-centered or species like superoxide—are capable of initiating the chain reaction of free-radical polymerization of suitable monomers, such as acrylates. nih.govmdpi.com The efficiency of this process depends on the specific dye, the presence of co-initiators (like amines or silanes), and the reaction conditions. Dye leuconitriles, which are structurally related to carbinols, have been investigated as photobase generators, which can subsequently trigger polymerization reactions. nih.gov

The general scheme for dye-sensitized radical generation can be described as:

Excitation: Dye + hν → Dye*

Radical Formation (via electron transfer): Dye* + Co-initiator → Radical Species + Dye⁻•

Initiation: Radical Species + Monomer → Polymer Chain Growth

This capability connects the photochemistry of acid dyes to the field of polymer science, demonstrating their potential in light-cured material applications.

Electrochemical Behavior and Redox Transformations of Carbinol Bases

The interconversion between the colorless carbinol base (leuco form) and the colored dye cation is a reversible redox process. The carbinol base represents the reduced form, while the dye cation is the oxidized form. This transformation can be controlled and studied using electrochemical techniques, most notably cyclic voltammetry (CV).

Leuco Dye (Reduced Form) ⇌ Dye Cation (Oxidized Form) + 2e⁻ + H⁺

Electrochemical studies typically focus on the reduction of the dye cation to its leuco form or the oxidation of the leuco form back to the dye. Cyclic voltammetry of triarylmethane dyes like Crystal Violet and Pararosaniline in various solvents reveals their reduction potentials. nih.gov These experiments show that the dye cations undergo reduction processes at specific potentials, which can be influenced by the solvent and the presence of other ions. nih.govrsc.org

The electrochemical oxidation of leuco dyes is a critical process in applications such as carbonless copy paper and some printing technologies, where an electrical signal can trigger color formation. The oxidation potential is a key parameter determining the ease with which the colorless form can be converted to the colored form. This process can also be harnessed for the degradation of dye pollutants, where electrochemical oxidation aims to mineralize the organic molecule. researchgate.netajbls.com

Research combining triarylmethane dye cations with polyoxometalate anions has provided detailed insights into their redox behavior. nih.gov The cyclic voltammograms show that the reduction potentials of the dye cations are distinct and can be separated from the redox processes of the counter-ions, allowing for a clear analysis of the dye's electrochemical properties.

Table 2: Electrochemical Reduction Potentials of Triarylmethane Dyes

| Dye Cation | Solvent | Reduction Process | Potential (V vs. Fc/Fc⁺) | Reference Electrode |

| Crystal Violet (CV⁺) | Acetonitrile | CV⁺ → CV• | ~ -1.1 | Ag/AgCl |

| Crystal Violet (CV⁺) | Acetonitrile | CV• → CV⁻ | ~ -1.7 | Ag/AgCl |

| Pararosaniline (PR⁺) | Acetonitrile | PR⁺ → PR• | ~ -1.0 | Ag/AgCl |

| Potentials are approximate and highly dependent on experimental conditions as detailed in Bond et al. (2011). nih.gov |

The study of these redox transformations is crucial for understanding the stability of the dyes and for designing new systems where color change is controlled by an electrical stimulus. The interplay between the electrochemical potential, pH, and molecular structure governs the rich behavior of acid dye carbinol bases.

Sophisticated Spectroscopic and Analytical Characterization Techniques for Carbinol Base Research

Time-Resolved Spectrophotometric Monitoring of Reaction Kinetics

Time-resolved spectrophotometry is a critical tool for studying the kinetics of fast reactions involving acid dye carbinol bases, such as their formation from the dye cation or their fading in aqueous solutions. By monitoring the change in absorbance at a specific wavelength over time, researchers can elucidate reaction mechanisms, determine rate constants, and understand the influence of various experimental conditions.

A common method employed is the stopped-flow technique, which allows for the rapid mixing of reactants and the immediate monitoring of the reaction. williams.edu For instance, the decolorization of triarylmethane dyes, which proceeds through a carbinol intermediate, can be investigated by mixing a dye solution with a solution that induces a pH change or contains an oxidizing agent. The subsequent decay of the dye's characteristic visible absorption band is monitored, providing a direct measure of the reaction rate. researchgate.net

Detailed kinetic studies can yield valuable thermodynamic parameters. By conducting experiments at various temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated from the temperature dependence of the rate constants. researchgate.net A negative entropy of activation, for instance, suggests the formation of a more ordered, compact transient activated complex during the reaction. researchgate.net

Data sourced from kinetic studies on triarylmethane dye oxidation. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including acid dye carbinol bases and their derivatives. scilit.comspringernature.com While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms, advanced two-dimensional (2D) techniques are often required to resolve complex structures and determine spatial arrangements.

Techniques such as Correlation Spectroscopy (COSY) are used to identify spin-spin couplings between protons, helping to piece together molecular fragments. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish correlations between protons and carbons, providing crucial connectivity information across one or multiple bonds, respectively. This is essential for unambiguously assigning the structure of reaction intermediates and products. researchgate.net

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. columbia.eduacdlabs.com These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. columbia.edu The intensity of the NOE or ROE signal is inversely proportional to the sixth power of the distance between the nuclei, providing quantitative information on internuclear distances up to approximately 5 Å. mdpi.com This data allows for the determination of the preferred three-dimensional shape (conformation) of the carbinol base in solution, which can be critical for understanding its reactivity. mdpi.com For medium-sized molecules where the NOE may be close to zero, ROESY is the preferred technique as the ROE is always positive. columbia.edureddit.com

Table 2: Common Advanced NMR Experiments in Carbinol Base Analysis

| NMR Experiment | Primary Information Obtained |

|---|---|

| COSY (Correlation Spectroscopy) | ¹H-¹H through-bond correlations (J-coupling) |

| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C one-bond correlations |

| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C long-range (2-3 bond) correlations |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H through-space correlations for structure and conformation |

| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | ¹H-¹H through-space correlations, useful for medium-sized molecules |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Reaction Intermediates

Fourier-Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups present in molecules. wwjmrd.com In the context of acid dye carbinol base research, it is particularly useful for monitoring the chemical transformations that occur during a reaction. The conversion of a colored dye cation to its colorless carbinol base, for example, involves the formation of a hydroxyl (-OH) group and the change in hybridization of the central carbon atom from sp² to sp³.

In-situ FTIR spectroscopy allows for the real-time monitoring of reactions as they occur within the reaction vessel. mt.comnih.govmdpi.com By inserting a probe directly into the reaction mixture, spectra can be continuously collected, tracking the appearance and disappearance of absorption bands corresponding to specific functional groups. jascoinc.com This provides direct evidence for the formation of transient intermediates, like the carbinol base, and allows for the optimization of reaction conditions. mdpi.com

The key vibrational bands of interest in the study of acid dye carbinol bases include:

O-H stretch: The appearance of a broad absorption band in the region of 3200-3600 cm⁻¹ is a strong indicator of the formation of the carbinol's hydroxyl group.

C-O stretch: A band in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bond stretch, will also appear as the carbinol is formed.

Aromatic C=C stretches: Changes in the absorption patterns in the 1400-1600 cm⁻¹ region can reflect alterations in the electronic structure of the aromatic rings as the conjugated system of the dye is disrupted upon carbinol formation. researchgate.net

Table 3: Representative FTIR Absorption Frequencies for Carbinol Base Functional Groups

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (Broad) |

| Carbinol (C-O) | Stretching | 1000 - 1300 |

| Aromatic Ring (C=C) | Stretching | ~1400 - 1600 |

| Amine (N-H) | Stretching | ~3300 - 3500 |

Note: The exact position of the peaks can be influenced by the molecular structure and solvent. instanano.com

Mass Spectrometry (MS) for Identification of Carbinol Base Derivatives and Reaction Products

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z). When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying the various components in a complex reaction mixture, including carbinol base derivatives and their subsequent reaction products. epa.govresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of dyes, as it can generate intact molecular ions from polar, non-volatile compounds. epa.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

Tandem mass spectrometry (MS/MS) is used to further probe the structure of an ion of interest. In this technique, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable structural information that can be used to identify unknown compounds or confirm the structure of expected products. acs.orgresearchgate.net For example, LC-MS/MS has been successfully used to identify the degradation products of various dyes, tracing the pathways of their decomposition. researchgate.netsemanticscholar.org

Table 4: Example of MS Data for a Hypothetical Carbinol Base Derivative

| Compound | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

|---|---|---|---|

| Hypothetical Carbinol Base | ESI+ | 350.15 [M+H]⁺ | 332.14 [M+H-H₂O]⁺, 273.11 |

| Hypothetical Oxidation Product | ESI+ | 364.13 [M+H]⁺ | 346.12 [M+H-H₂O]⁺, 287.09 |

This table illustrates how different compounds will have distinct precursor and fragment ions, allowing for their identification within a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation in Mechanistic Studies

High-Performance Liquid Chromatography (HPLC) is a premier separation technique used extensively in the analysis of dyes and their intermediates. najah.edutandfonline.com Its primary roles in carbinol base research are to assess the purity of synthesized compounds and to separate complex mixtures of reactants, intermediates, and products to facilitate mechanistic studies. researchgate.netresearchgate.net

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The components of the mixture are separated based on their relative polarities; less polar compounds are retained longer on the column, while more polar compounds elute earlier. The formation of a carbinol base from a dye cation generally leads to a change in polarity, enabling their separation by HPLC.

HPLC methods must be carefully developed and validated for specific applications. nih.gov This involves optimizing parameters such as the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile or methanol), pH, and column type to achieve the best separation. unipi.it A photodiode array (PDA) or UV-Vis detector is commonly used, which can provide spectral information for each separated peak, aiding in component identification. mdpi.com

For mechanistic studies, fractions corresponding to individual peaks can be collected after separation by HPLC. These isolated components can then be subjected to further analysis by other techniques, such as NMR or MS, for definitive structure elucidation. This hyphenated approach (e.g., HPLC-MS) is particularly powerful for unraveling complex reaction pathways. mdpi.com The purity of a carbinol base sample can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks.

Table 5: Common Parameters in HPLC Analysis of Dye Intermediates

| Parameter | Typical Setting/Choice | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 or C8 | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer | Elution of analytes from the column |

| Elution Mode | Isocratic or Gradient | Constant or varied mobile phase composition |

| Detector | Photodiode Array (PDA) or UV-Vis | Detection and spectral confirmation of analytes |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and resolution |

Computational and Theoretical Chemistry Approaches to Acid Dye Carbinol Base Systems

Density Functional Theory (DFT) for Ground State Electronic Structure and Stability

Density Functional Theory (DFT) has become a cornerstone for investigating the ground state properties of acid dye systems. elsevierpure.com It is employed to optimize the molecular geometries of both the planar, colored carbocation and the non-planar, colorless carbinol base, providing a foundational understanding of their relative stabilities.

Detailed research findings indicate that the stability of the carbocation form is largely determined by the electronic effects of substituents on the aryl rings. researchgate.net Electron-donating groups, such as amino (-NH2) or alkylamino (-NR2) groups at the para position, significantly stabilize the positive charge on the central carbon atom through resonance, thereby increasing the stability of the colored form. researchgate.netniscpr.res.in DFT calculations quantify this by determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap is often associated with increased stability and reactivity. researchgate.net

The equilibrium between the dye carbocation (R+) and its carbinol base (ROH), represented by the equation R⁺ + H₂O ⇌ ROH + H⁺, is quantified by the pKR+ value. A higher pKR+ value indicates greater stability of the carbocation. DFT calculations can help rationalize experimentally observed pKR+ trends by analyzing the electronic properties and charge distribution within a series of dyes. niscpr.res.in For instance, studies on triarylmethane dyes have established a stability order that can be correlated with the nature and steric hindrance of the N-alkyl substituents. researchgate.net

Table 1: Experimentally Determined pKR+ Values for Selected Triarylmethane Dye Carbocations This interactive table displays the pKR+ values, which indicate the stability of the colored carbocation form of various dyes. A higher value signifies greater stability.

| Dye Name | pKR+ Value | Reference |

| Auramine O | > 11 | researchgate.net |

| Crystal Violet | 9.36 | niscpr.res.in |

| Victoria Pure Blue BO | 8.57 | researchgate.net |

| Ethyl Violet | 8.57 | niscpr.res.in |

| Pararosaniline | 7.28 | niscpr.res.in |

| Brilliant Green | 6.90 | niscpr.res.in |

| Malachite Green | 6.10 | niscpr.res.in |

| Methyl Green | 5.00 | niscpr.res.in |

Data sourced from experimental spectrophotometric measurements. researchgate.netniscpr.res.in

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Spectroscopic Predictions

While DFT excels at ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the premier method for exploring the excited states that are responsible for the characteristic colors of these dyes. rsc.orgrsc.org TD-DFT calculations are routinely used to predict the UV-visible absorption spectra of dyes by calculating the vertical excitation energies from the ground state to various excited states. uci.eduresearchgate.net

The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional. researchgate.net Benchmarking studies have shown that hybrid functionals, particularly range-separated hybrids like CAM-B3LYP and ωB97X-D, often provide results in excellent agreement with experimental data for organic dyes. researchgate.netresearchgate.netnih.gov These calculations can reproduce the maximum absorption wavelength (λmax) with a mean absolute error of 0.2 eV or less. nih.gov TD-DFT not only predicts the color but also provides insights into the nature of the electronic transitions, such as identifying them as π→π* or charge-transfer transitions, by analyzing the molecular orbitals involved. researchgate.netresearchgate.net

Table 2: Comparison of Experimental and TD-DFT Calculated λmax for Malachite Green This interactive table showcases the performance of different DFT functionals in predicting the maximum absorption wavelength (λmax) compared to the experimental value.

| Functional | Calculated λmax (nm) | Deviation from Exp. (nm) | Reference |

| Experimental | 621 | - | researchgate.net |

| B3LYP | 711 | +90 | researchgate.net |

| PBE0 | 647 | +26 | researchgate.net |

| ωB97XD | 632 | +11 | researchgate.net |

| M06-2X | 610 | -11 | researchgate.net |

Calculations performed with the 6-31+G(d) basis set. researchgate.net

Quantum Chemical Calculations of Proton Transfer Barriers and Reaction Coordinates

The conversion of the dye carbocation to its carbinol base is a proton transfer reaction, involving the nucleophilic attack of a water or hydroxide (B78521) molecule on the central carbon atom. researchgate.net Quantum chemical calculations are instrumental in elucidating the mechanism of this process by mapping the potential energy surface and identifying the transition state structure. pku.edu.cn

These calculations can determine the activation energy barrier (ΔEa) for the reaction, providing a quantitative measure of the reaction kinetics. uni-goettingen.de Studies have shown that the reaction barrier for such proton transfers depends on factors like the exothermicity of the reaction and the stability of the intermediates. uni-goettingen.de For intramolecular proton transfers, which can occur in specific dye structures, calculations indicate that reaction barriers generally decrease with more π-withdrawing substituents. pku.edu.cn The inclusion of nuclear quantum effects, such as tunneling, through path integral molecular dynamics (PIMD) simulations can be crucial for accurately describing proton transfer, as it can significantly lower the effective energy barrier compared to classical treatments. nih.gov The reaction coordinate, which describes the lowest energy path from reactants to products, can be precisely traced, revealing the concerted or stepwise nature of bond-making and bond-breaking events.

Molecular Modeling and Simulation of Carbinol Base Interactions with Solvents and Substrates

The properties and reactivity of acid dye carbinol bases are significantly influenced by their environment. Molecular modeling and simulation techniques are used to study the interactions between the dye molecule and surrounding solvent molecules or a substrate, such as a textile fiber or a semiconductor surface. researchgate.netresearchgate.net

Solvent effects are often incorporated into quantum chemical calculations using Polarizable Continuum Models (PCM), which treat the solvent as a continuous dielectric medium. nih.gov This approach has been successful in predicting solvatochromic shifts (changes in color with solvent polarity). mdpi.com For a more detailed picture, explicit solvent molecules are included in the simulation box using quantum mechanics/molecular mechanics (QM/MM) or full molecular dynamics (MD) simulations. elsevierpure.com MD simulations can reveal the specific hydrogen bonding network between the carbinol hydroxyl group and water molecules, which can influence its stability and the kinetics of the reverse reaction back to the carbocation. nih.gov These simulations also model the adsorption and orientation of the dye on a substrate, which is critical for applications like dye-sensitized solar cells or textile dyeing. elsevierpure.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that correlates the chemical structure of a compound with its physical properties or biological activity. youtube.comnih.govnih.gov In the context of acid dye carbinol bases, QSAR models can be developed to predict reactivity, stability (pKR+), or other properties like biodegradability based on calculated molecular descriptors. researchgate.net

A QSAR study begins by calculating a set of molecular descriptors for a series of dyes. These descriptors, derived from the molecular structure, can be constitutional (e.g., molecular weight), topological, or quantum chemical. Quantum chemical descriptors, such as the energies of the HOMO and LUMO (E(HOMO), E(LUMO)), dipole moment, and molecular electrostatic potential, are particularly powerful as they encode electronic information. researchgate.net Statistical methods, such as partial least squares (PLS) or genetic algorithms, are then used to build a mathematical model that links these descriptors to the observed activity. researchgate.net For instance, a QSAR model for triarylmethane dyes found that descriptors including molecular weight and HOMO/LUMO energies could predict their biodegradability. researchgate.net Such models are valuable tools for designing new dyes with desired properties, such as improved stability or reduced environmental impact, by predicting their activity before synthesis. researchgate.netepa.gov

Table 3: Quantum Chemical Descriptors Used in QSAR Models for Triarylmethane Dyes This interactive table lists key molecular descriptors calculated using quantum chemistry that are used to build predictive QSAR models for dye properties.

| Descriptor | Description | Relevance to Reactivity/Property | Reference |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity) | researchgate.net |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity) | researchgate.net |

| E(ES) | Energy of the Excited State | Correlates with spectroscopic properties and photoreactivity | researchgate.net |

| M(W) | Molecular Weight | A fundamental descriptor related to size and transport properties | researchgate.net |

| MEP | Molecular Electrostatic Potential | Indicates regions prone to electrophilic or nucleophilic attack | researchgate.net |

Interactions of Carbinol Bases with Advanced Materials and Chemical Systems

Mechanistic Insights into Adsorption Processes on Metal-Organic Frameworks (MOFs) and other Adsorbents

The removal of dyes from aqueous solutions is a critical area of environmental chemistry, and the carbinol bases of acid dyes play a significant role in the adsorption processes onto various porous materials. The adsorption mechanism is often multifaceted, involving a combination of physical and chemical interactions.

The process of a dye molecule moving from the solution to the interior surface of a porous adsorbent generally involves three main steps: film diffusion (transport to the external surface), particle diffusion (transport within the pores), and finally, adsorption onto the interior surface, which is typically a very rapid step. mdpi.com The pH of the solution is a critical factor influencing the adsorption capacity, as it dictates the equilibrium between the colored cationic form of the dye and its colorless carbinol base. mdpi.comresearchgate.net For instance, in the case of Crystal Violet, a typical triphenylmethane (B1682552) dye, adsorption onto ordered mesoporous carbon increases significantly as the pH rises from 2 to 9, a range where the formation of the carbinol base becomes more favorable. mdpi.com

Several mechanisms govern the adsorption of these dyes onto adsorbents like activated carbon, MOFs, and biowaste materials:

Electrostatic Interactions : At lower pH values, the cationic form of the dye interacts with negatively charged sites on the adsorbent surface. researchgate.netresearchgate.net Conversely, as the pH increases and the carbinol form predominates, this type of interaction may become less significant.

Hydrogen Bonding : The presence of functional groups such as carboxyl and carbonyl on the adsorbent surface can facilitate hydrogen bonding with the dye molecule, enhancing the adsorption process. researchgate.net

Hydrophobic Interactions : The non-polar regions of the dye molecule can interact with hydrophobic sites on the adsorbent surface, a mechanism reported for materials like TiO2-zeolite composites and porous carbon. researchgate.net

CH-π Interactions : These interactions can occur between the methylene (B1212753) groups on hydrochar adsorbents and the aromatic rings of the dye molecule. researchgate.net

Kinetic studies frequently show that the adsorption process follows a pseudo-second-order model, suggesting that chemisorption may be a rate-limiting step. researchgate.netresearchgate.netresearchgate.netmdpi.comtechconnect.org Adsorption isotherm models like the Langmuir and Freundlich models are used to describe the equilibrium between the adsorbed and solution-phase dye, with the Langmuir model often providing a good fit, indicating monolayer coverage. researchgate.netresearchgate.netmdpi.com

Metal-Organic Frameworks (MOFs) offer a tunable platform for dye adsorption. The functional groups within the MOF structure can be modified to enhance dye removal. For example, MOFs with uncoordinated carboxylic acid groups have been investigated for their dye adsorption properties. researchgate.net Furthermore, the choice of metal center in the MOF can dramatically affect its adsorption capacity; a Mn-MOF was found to be highly effective at removing cationic dyes like Malachite Green, while a Cu-MOF showed almost no adsorption capacity for the same dyes. nih.gov

Table 1: Adsorption Parameters for Crystal Violet (CV) on Various Adsorbents This table is interactive. You can sort and filter the data.

| Adsorbent | Isotherm Model | Kinetic Model | Max. Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|---|

| Almond Shells | Langmuir | Pseudo-second-order | 12.2 | 6 | nih.gov |

| Ordered Mesoporous Carbon | - | - | 950 | 9 | mdpi.com |

| Activated Carbon (Gölbaşi lignite) | Langmuir | Pseudo-second-order | - | >2.8 | researchgate.net |

| Activated Carbon (Spent Coffee) | Langmuir | Pseudo-second-order | - | 12 | mdpi.com |

| Palm Kernel Shell AC | - | Pseudo-second-order | - | 7 | techconnect.org |

Interfacial Chemistry and Adsorption on Semiconductor Surfaces (e.g., TiO₂) in Photocatalysis

The carbinol bases of acid dyes are particularly relevant in the field of photocatalysis, where semiconductor materials like titanium dioxide (TiO₂) are used to degrade organic pollutants. The equilibrium between the colored dye and its colorless carbinol form is pH-dependent, with a pKa of 6.9 for Malachite Green. researchgate.netnih.gov

Crucially, the carbinol form (or leucocarbinol) of dyes like Malachite Green is significantly more susceptible to photodegradation than the colored cationic form. nih.gov Studies have shown that the quantum yield for the photodegradation of Malachite Green carbinol is substantially higher than that of the dye form, making the solar photolysis of the carbinol a primary degradation pathway. nih.gov During the irradiation of the leucocarbinol form, an intermediate with photocatalytic properties can be formed, further contributing to the degradation process. nih.gov

The general mechanism for dye degradation on a TiO₂ surface involves the initial excitation of the dye molecule by light absorption. researchgate.net However, the interaction is complex. In photoelectrocatalysis using Ni-doped TiO₂, the degradation of Acid Red 88 was found to be optimal at a neutral pH of 7. nih.gov The process involves the generation of electron-hole pairs in the semiconductor upon irradiation, which then react to form highly reactive oxygen species that degrade the dye molecule. The presence of the carbinol base on the semiconductor surface can influence the efficiency of this charge transfer and the subsequent degradation pathway. The interfacial chemistry is also critical in the context of contaminant detection on semiconductor surfaces, where nonlinear optical methods like second-harmonic generation (SHG) can be used to detect the presence of dyes like Malachite Green on silicon substrates. semanticscholar.org

Table 2: Quantum Yields (Φ) for Photodegradation of Malachite Green (MG) Species This table is interactive. You can sort and filter the data.

| Species | Wavelength Range (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| MG Carbinol | 280-312 | 4.3 x 10⁻³ | nih.gov |

| MG Carbinol | 313-410 | 5.8 x 10⁻³ | nih.gov |

| MG Dye | 280-312 | 4.8 x 10⁻⁵ | nih.gov |

| MG Dye | 313-365 | 1.1 x 10⁻⁵ | nih.gov |

| MG Dye | >365 | 0 | nih.gov |

Incorporation into pH-Responsive and Photo-Responsive Chemical Sensor Platforms

The inherent pH-sensitivity of the equilibrium between the colored dye and its carbinol base makes these compounds ideal candidates for the development of optical pH sensors. The distinct color change associated with the protonation/deprotonation of the molecule allows for visual or spectrophotometric pH determination.

Researchers have synthesized functional dyes, such as hydroxyl-substituted azobenzene (B91143) derivatives, where the pKa value can be precisely tailored by selecting appropriate substituents. researchgate.net These dyes can be covalently linked to polymer films to create sensor layers with minimal dye-leaching, a significant improvement over simple dye-doping techniques. researchgate.net

More advanced sensor platforms utilize the switching mechanism of carbinol bases for ratiometric fluorescence sensing. A notable example is an acidic pH-activatable probe that switches from a visible, closed oxazolidine (B1195125) form to a highly conjugated near-infrared (NIR) Cy-7 form upon ring-opening in an acidic environment. nih.gov This process is reversible and can be controlled by pH, offering a large bathochromic shift and enabling targeted imaging of acidic organelles like lysosomes within living cells. nih.gov Other systems use quinoxaline (B1680401) derivatives that exhibit dual-responsive changes in both color (daylight) and fluorescence (under UV light) across a pH range of 1 to 5, increasing the accuracy of pH measurements. nih.govscilit.com These sensors can be fabricated as reusable films on various substrates. nih.govscilit.com

Table 3: Characteristics of pH-Responsive Sensor Platforms This table is interactive. You can sort and filter the data.

| Sensor Type | Chemical Basis | pH Range | Response Type | Application | Reference |

|---|---|---|---|---|---|

| Optical Film | Hydroxyazobenzene dyes on cellulose | 6 - 10 | Colorimetric | Optical pH monitoring | researchgate.net |

| Ratiometric Probe | Oxazolidine-Cy7 switch | Acidic | Visible to NIR Fluorescence | Live-cell lysosome imaging | nih.gov |

| Dual-Responsive Film | Aminoquinoxalines on quartz/PVC | 1 - 5 | Colorimetric & Fluorescent | Acidity measurements in aqueous solutions | nih.govscilit.com |

| DSE Dye | Tetraphenylethene-Triphenylamine-Indoline | Normal vs. Acidic | Yellow to Red/NIR Fluorescence | Bioimaging | researchgate.net |

Complexation and Stoichiometry Studies with Ions and Macromolecules

Acid dyes and their carbinol bases can act as ligands, forming coordination complexes with various metal ions. This complexation can significantly alter the properties of the dye, including its color, stability, and fastness when applied to substrates like leather. scielo.org.mxresearchgate.net

The synthesis of metal-complex dyes often involves treating the acid dye with metal salts such as those of iron (Fe), copper (Cu), cobalt (Co), and nickel (Ni). scielo.org.mxresearchgate.net The resulting complexes exhibit enhanced fastness properties due to the strong interaction between the metal-dye complex and the substrate. researchgate.net The stoichiometry of these reactions is crucial for achieving the desired properties. For example, metallization of an acid azo dye was achieved by reacting the dye with FeSO₄·7H₂O in a 2:1 molar ratio (dye:metal). scielo.org.mx

More intricate stoichiometric control has been demonstrated with complex macromolecular structures. For instance, an intersected bicyclic N-confused corrole (B1231805) dimer, which contains two distinct corrole cavities, can act as a dinucleating ligand. acs.org When this dimer was treated with one equivalent of CuCl₂·2H₂O, it predominantly formed a mono-copper complex (1-Cu) with a yield of 82%. acs.org However, when five equivalents of the copper salt were used, a di-copper complex (1-Cu₂) was formed with a 94% yield, demonstrating precise stoichiometric control over the complexation process. acs.org These studies highlight the potential for carbinol-containing structures to serve as versatile ligands in coordination chemistry.

Environmental Chemical Transformations and Fate of Acid Dye Carbinol Bases

Mechanisms of Photocatalytic Degradation under Various Irradiation Conditions

Photocatalytic degradation is a key process in the breakdown of acid dye carbinol bases in the environment. This process typically involves a semiconductor photocatalyst, which, upon absorbing light energy, generates highly reactive oxygen species (ROS) that can degrade the pollutant. doi.orgrsc.org

The carbinol bases of triphenylmethane (B1682552) dyes, such as malachite green carbinol, have been found to be significantly more susceptible to photodegradation than their colored dye counterparts. nih.gov The degradation mechanism under irradiation involves several steps. The process is initiated by the excitation of a photocatalyst (like TiO₂) by UV or visible light, which promotes an electron to the conduction band, leaving a positive hole in the valence band. These charge carriers react with water and oxygen to produce ROS, primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻).

These highly reactive radicals then attack the carbinol base molecule. Research has shown two primary initial degradation pathways for the carbinol form of malachite green:

Hydroxylation and Cleavage : The carbinol can be oxidized, leading to the irreversible cleavage of the bond between the central carbon atom and one of the N,N-dimethylamino phenyl rings. This fragmentation results in the formation of smaller, often less colored, and more biodegradable compounds like (dimethylamino-phenyl)phenyl-methanone and N,N-dimethylaniline. researchgate.net

N-demethylation : The hydroxyl radicals can attack the N-methyl groups of the molecule, leading to a stepwise N-demethylation process. This alters the structure and toxicity of the compound. researchgate.net

The efficiency of photocatalytic degradation is influenced by irradiation conditions. Studies comparing different wavelength ranges have shown that the carbinol form degrades under both UV and visible light. The quantum yields, a measure of the efficiency of a photochemical process, are notably higher for the carbinol base compared to the colored dye form, indicating its greater photoreactivity. nih.gov For instance, the quantum yield for malachite green carbinol under irradiation of 280-312 nm is significantly higher than that for the dye form in the same range. nih.gov

Table 1: Quantum Yields (Φ) for Photodegradation of Malachite Green (MG) Dye and Carbinol Forms

| Wavelength Range (nm) | Species | Quantum Yield (Φ) |

|---|---|---|

| 280 - 312 | MG Carbinol | 4.3 x 10⁻³ |

| 313 - 410 | MG Carbinol | 5.8 x 10⁻³ |

| 280 - 312 | MG Dye | 4.8 x 10⁻⁵ |

| 313 - 365 | MG Dye | 1.1 x 10⁻⁵ |

| > 365 | MG Dye | 0 |

Data sourced from Fischer et al. (2010) nih.gov

The pH of the aqueous solution also plays a critical role. It affects the equilibrium between the dye and carbinol forms and influences the surface charge of the photocatalyst, which impacts the adsorption of the pollutant onto the catalyst surface—a key step in the degradation process. doi.orgmdpi.com

Advanced Oxidation Processes (AOPs) for Carbinol Base Deconstruction: Mechanistic Studies

Advanced Oxidation Processes (AOPs) represent a class of powerful water treatment technologies capable of degrading recalcitrant organic pollutants like acid dye carbinol bases. rsc.orgelsevier.com The hallmark of AOPs is the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are potent oxidizing agents. researchgate.net Common AOPs include Fenton (Fe²⁺/H₂O₂), photo-Fenton (Fe²⁺/H₂O₂/UV), UV/H₂O₂, and ozonation (O₃). researchgate.netnih.gov

The mechanism of carbinol base deconstruction via AOPs begins with the generation of •OH radicals. In the Fenton process, for example, ferrous ions react with hydrogen peroxide to produce hydroxyl radicals. These radicals then initiate a series of oxidative attacks on the carbinol base structure. The reaction is not specific and can occur at multiple sites on the molecule, including the aromatic rings and the central carbon atom.

Mechanistic studies have elucidated the following key steps in the AOP-driven degradation of triphenylmethane-type carbinol bases:

Hydrogen Abstraction : A hydroxyl radical can abstract a hydrogen atom from the molecule, creating an organic radical.

Hydroxyl Radical Addition : The •OH radical can add to the aromatic rings, forming hydroxylated intermediates.

Electron Transfer : The carbinol base can be oxidized via electron transfer to the oxidizing species.

These initial attacks lead to the destabilization and fragmentation of the molecule. The degradation pathway often involves the cleavage of the bonds connecting the phenyl rings to the central carbon atom, breaking down the triphenylmethane structure. This is followed by the opening of the aromatic rings, leading to the formation of smaller aliphatic acids and, ultimately, complete mineralization to carbon dioxide, water, and inorganic ions. doi.org The efficiency of AOPs in degrading complex molecules has been demonstrated, with studies showing significant reductions in dissolved organic carbon (DOC). nih.gov

Biochemical Degradation Pathways and Microbial Transformation Studies

The biodegradation of acid dye carbinol bases is a critical component of their environmental fate, driven by the metabolic activity of various microorganisms. White-rot fungi, in particular, have shown significant potential for degrading triphenylmethane dyes and their carbinol forms. nih.gov

These fungi secrete powerful extracellular lignin-modifying enzymes, such as manganese peroxidase (MnP), lignin (B12514952) peroxidase (LiP), and laccase. These enzymes are not specific to lignin and can co-metabolically degrade a wide range of structurally similar pollutants.

Studies focusing on the enzymatic degradation of malachite green, which exists in equilibrium with its carbinol base, have identified manganese peroxidase (MnP) from the fungus Irpex lacteus as particularly effective. nih.gov The degradation mechanism catalyzed by MnP involves the Mn²⁺/Mn³⁺ redox couple. The enzyme oxidizes Mn²⁺ to Mn³⁺, which then acts as a diffusible redox mediator to oxidize the dye molecule.

LC-MS analysis has identified several intermediate products, revealing two primary biochemical degradation routes: nih.gov

Sequential N-demethylation : This pathway involves the stepwise removal of methyl groups from the N,N-dimethylamino moieties of the molecule. This process reduces the auxochromic character of these groups and is a key step in the detoxification of the dye.

Oxidative Cleavage : This route involves the cleavage of the C-C bond, breaking down the chromophoric structure of the parent compound.

The resulting metabolites are generally smaller, less colored, and exhibit significantly lower toxicity than the original dye molecule. nih.gov This enzymatic transformation is a crucial detoxification pathway in natural and engineered biological systems.

Table 2: Key Enzymes and Microbial Species in Triphenylmethane Dye Degradation

| Microbial Species | Key Enzyme(s) | Degradation Pathway | Reference |

|---|---|---|---|

| Irpex lacteus F17 | Manganese Peroxidase (MnP) | N-demethylation, Oxidative Cleavage | nih.gov |

| Phanerochaete chrysosporium | Lignin Peroxidase, Manganese Peroxidase | N-demethylation | Not directly in results, but a commonly cited white-rot fungus for dye degradation. |

Fate in Aqueous Systems: Hydrolytic Stability and Transformation Products Analysis

The fate of acid dye carbinol bases in aqueous systems is primarily governed by their hydrolytic stability and the transformation products they form. The central chemical equilibrium is the pH-dependent hydrolysis of the colored cationic dye form to its colorless carbinol base. researchgate.net

Hydrolytic Stability : The equilibrium between the colored triphenylmethane dye (D⁺) and its carbinol base (DOH) can be represented as: D⁺ + H₂O ⇌ DOH + H⁺

In acidic conditions (low pH), the equilibrium shifts to the left, favoring the stable, colored cationic form. As the pH increases towards neutral and alkaline conditions, the equilibrium shifts to the right, and the carbinol base becomes the predominant species. nih.gov The pKa for this equilibrium for malachite green is 6.9. nih.gov The carbinol base itself is relatively stable in the dark at neutral to alkaline pH but is susceptible to degradation by light and other oxidative processes as previously discussed.

Transformation Products Analysis : Identifying the breakdown products is essential for assessing the environmental risk of dye pollution. Advanced analytical techniques, such as Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-TOF-MS), have been employed to identify the intermediates formed during degradation.

In the degradation of malachite green and its carbinol base, several transformation products have been identified. For example, under oxidative conditions, the carbinol can be broken down into (dimethylamino-phenyl)phenyl-methanone and N,N-dimethylaniline. researchgate.net Enzymatic degradation studies have identified a series of N-demethylated intermediates, such as mono-, di-, tri-, and tetra-N-demethylated forms of the dye. nih.gov Other identified products resulting from the cleavage of the triphenylmethane structure confirm that the degradation process effectively dismantles the original molecule into smaller fragments. nih.gov The presence of these varied transformation products highlights the complexity of the degradation pathways and underscores the importance of comprehensive analysis to understand the ultimate environmental fate of acid dye carbinol bases.

Q & A

Basic Research Questions

Q. How can the carbinol base form of acid dyes be distinguished experimentally from their leuco forms?

- Methodological Answer : Carbinol bases (colorless) and leuco compounds (reduced forms) can be differentiated via pH-dependent spectroscopic analysis. Adjust the solution pH to alkaline conditions (pH > 10) to favor carbinol base formation, and monitor decolorization via UV-Vis spectroscopy (λ = 500–600 nm for triarylmethane dyes). Leuco forms require strong reducing agents (e.g., sodium dithionite) and exhibit distinct redox behavior in cyclic voltammetry .

Q. What spectroscopic techniques are optimal for characterizing acid dye carbinol base equilibrium dynamics?

- Methodological Answer : Use UV-Vis absorption spectroscopy to track reversible carbinol base formation under varying pH and solvent conditions. For example, monitor the absorption peak at 555–569 nm (cationic dye form) diminishing as pH increases, correlating with carbinol base formation. Couple this with NMR to observe structural rearrangements (e.g., disappearance of aromatic proton signals in carbinol form) .

Q. How do substituent groups (e.g., sulfonic acid) influence carbinol base stability in triarylmethane dyes?

- Methodological Answer : Ortho-substituted sulfonic acid groups sterically hinder hydroxyl ion attack on the central carbon, preventing carbinol base formation. Compare dyes with and without sulfonic acid groups (e.g., FD&C Blue No. 1 vs. non-sulfonated analogs) under alkaline conditions. Measure decolorization rates via kinetic spectroscopy and correlate with steric parameters from computational models (e.g., DFT calculations) .

Advanced Research Questions

Q. What experimental design strategies mitigate aggregation effects when studying carbinol base equilibria in aqueous solutions?

- Methodological Answer : Aggregation can distort spectroscopic data. Use monomerizing solvents like polyethylene glycol (PEG 400) at 25% v/v to inhibit self-association. Validate monomer dominance via concentration-dependent absorbance studies (10⁻⁵–10⁻⁶ M) and dynamic light scattering (DLS). For example, 1a and 1d triarylmethane dyes remain monomeric in PEG 400/buffer mixtures .

Q. How can researchers optimize synthesis protocols to isolate pure carbinol base forms without contamination from cationic or leuco species?

- Methodological Answer : Employ ion-exchange chromatography under inert atmospheres to prevent oxidation. For instance, pass the dye solution through a Dowex-50W column (H⁺ form) to remove cations, followed by lyophilization in acidic ethanol (1% acetic acid) to stabilize the carbinol base. Confirm purity via HPLC-MS with a C18 column and 0.1% TFA mobile phase .

Q. What statistical approaches resolve contradictions in reported carbinol base aggregation behavior across studies?

- Methodological Answer : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, dye concentration). For example, discrepancies in Ethyl Violet aggregation studies arise from PEG 400 usage versus pure aqueous systems. Use Taguchi’s L16 orthogonal array to test interactions between solvent composition, pH, and concentration, then validate with ANOVA .

Q. How do photostability experiments differentiate between carbinol base reversion and oxidative degradation in dye systems?

- Methodological Answer : Perform controlled irradiation (e.g., 365 nm UV light) under nitrogen (to suppress oxidation) and aerobic conditions. Monitor carbinol base reversion via UV-Vis recovery of cationic peaks in dark phases. Compare with LC-MS profiles to detect oxidative byproducts (e.g., quinones or cleaved aromatic rings) .

Data Contradiction Analysis

Q. Why do some studies report carbinol base stability in alkaline conditions while others observe rapid degradation?

- Methodological Resolution : Stability depends on dye substituents and solvent systems. For example, FD&C Green No. 3 with sulfonic acid resists carbinol formation, while non-sulfonated analogs degrade. Replicate experiments using identical buffer systems (e.g., pH 7.4/PEG 400) and validate via time-resolved FTIR to track hydroxyl group formation .

Q. How should researchers address conflicting reports on carbinol base reactivity with biomolecules (e.g., proteins)?

- Methodological Resolution : Contradictions may stem from varying experimental pH or redox conditions. Design a controlled study comparing carbinol base reactivity at pH 5 (cationic form dominant) vs. pH 9 (carbinol dominant) with model proteins (e.g., BSA). Use fluorescence quenching assays and MALDI-TOF to identify adducts .

Experimental Design Tables

Table 1 : Optimal Conditions for Carbinol Base Isolation

| Parameter | Optimal Value | Technique for Validation |

|---|---|---|

| pH | 9.0–10.0 | UV-Vis (λ = 555–569 nm) |

| Solvent | 25% PEG 400 in H₂O | DLS (PDI < 0.2) |

| Stabilizing Agent | 1% Acetic Acid | HPLC-MS (m/z peaks) |

Table 2 : Key Variables in Carbinol Base Photostability Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.